molecular formula C12H25N3 B038410 1-(3-Piperidinopropyl)piperazine CAS No. 111594-93-5

1-(3-Piperidinopropyl)piperazine

Cat. No.: B038410
CAS No.: 111594-93-5
M. Wt: 211.35 g/mol
InChI Key: BUNQOMWDCRZFPU-UHFFFAOYSA-N
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Description

1-(3-Piperidinopropyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperidine ring attached to a piperazine ring via a three-carbon propyl chain. This compound has garnered significant interest due to its diverse applications in medicinal chemistry, pharmacology, and industrial processes.

Preparation Methods

The synthesis of 1-(3-Piperidinopropyl)piperazine can be achieved through various methods. One common approach involves the reaction of piperazine with 3-chloropropylpiperidine under basic conditions. The reaction typically proceeds as follows:

Chemical Reactions Analysis

1-(3-Piperidinopropyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring, leading to the formation of various substituted derivatives.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. Major products formed from these reactions include N-substituted piperazines, N-oxides, and reduced derivatives.

Comparison with Similar Compounds

1-(3-Piperidinopropyl)piperazine can be compared with other similar compounds, such as:

    Piperazine: A simple six-membered ring containing two nitrogen atoms.

    Piperidine: A six-membered ring containing one nitrogen atom.

    Morpholine: A six-membered ring containing one nitrogen and one oxygen atom.

The uniqueness of this compound lies in its dual ring structure, which imparts distinct chemical and biological properties compared to its analogs. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(3-piperidin-1-ylpropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3/c1-2-7-14(8-3-1)9-4-10-15-11-5-13-6-12-15/h13H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNQOMWDCRZFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371947
Record name 1-[3-(Piperidin-1-yl)propyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111594-93-5
Record name 1-[3-(Piperidin-1-yl)propyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 111594-93-5
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